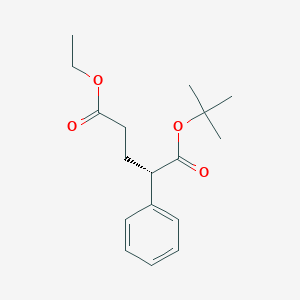

(S)-1-tert-Butyl 5-ethyl 2-phenylpentanedioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-1-tert-Butyl 5-ethyl 2-phenylpentanedioate is an organic compound that belongs to the class of esters. This compound is characterized by its unique structure, which includes a tert-butyl group, an ethyl group, and a phenyl group attached to a pentanedioate backbone. The (S) designation indicates that the compound is the S-enantiomer, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-tert-Butyl 5-ethyl 2-phenylpentanedioate typically involves the esterification of the corresponding carboxylic acid with an alcohol. One common method is the reaction of (S)-2-phenylpentanedioic acid with tert-butyl alcohol and ethyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-tert-Butyl 5-ethyl 2-phenylpentanedioate can undergo various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids and alcohols.

Reduction: The compound can be reduced to form the corresponding alcohols.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.

Major Products Formed

Hydrolysis: (S)-2-phenylpentanedioic acid, tert-butyl alcohol, and ethyl alcohol.

Reduction: (S)-1-tert-Butyl 5-ethyl 2-phenylpentanol.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

(S)-1-tert-Butyl 5-ethyl 2-phenylpentanedioate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-tert-Butyl 5-ethyl 2-phenylpentanedioate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

- ®-1-tert-Butyl 5-ethyl 2-phenylpentanedioate: The R-enantiomer of the compound, which has a different three-dimensional arrangement.

- 1-tert-Butyl 5-methyl 2-phenylpentanedioate: A similar compound with a methyl group instead of an ethyl group.

- 1-tert-Butyl 5-ethyl 2-benzylpentanedioate: A compound with a benzyl group instead of a phenyl group.

Uniqueness

(S)-1-tert-Butyl 5-ethyl 2-phenylpentanedioate is unique due to its specific stereochemistry and the presence of both tert-butyl and ethyl groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

(S)-1-tert-Butyl 5-ethyl 2-phenylpentanedioate is a compound of interest in various fields, including medicinal chemistry and pharmacology. This article aims to detail its biological activities, supported by empirical data and case studies.

Molecular Formula : C16H26O4

Molecular Weight : 282.38 g/mol

Structure : The compound features a tert-butyl group, an ethyl group, and a phenyl group attached to a pentanedioate backbone, which contributes to its unique biological properties.

Biological Activity Overview

This compound has been studied for its potential therapeutic effects, particularly in the following areas:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest it may reduce inflammation markers in vitro.

- Anticancer Potential : Research indicates that it could inhibit the proliferation of certain cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : The compound's structure allows it to effectively scavenge free radicals, thereby reducing oxidative damage.

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

- Cell Cycle Arrest : Studies have shown that it can induce cell cycle arrest in cancer cells, leading to apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Reduces TNF-alpha levels in vitro | |

| Anticancer | Inhibits proliferation of MCF-7 cells |

Case Study Analysis

-

Antioxidant Study :

A study conducted on human fibroblast cells demonstrated that this compound significantly reduced oxidative stress markers when exposed to hydrogen peroxide. This suggests its potential application in skin care formulations aimed at reducing oxidative damage. -

Anti-inflammatory Research :

In a controlled experiment involving lipopolysaccharide (LPS) stimulated macrophages, the compound decreased the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This indicates its potential use in treating inflammatory diseases. -

Cancer Cell Proliferation :

A study focusing on breast cancer cell lines (MCF-7) showed that treatment with varying concentrations of this compound led to a dose-dependent reduction in cell viability. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.

Properties

IUPAC Name |

1-O-tert-butyl 5-O-ethyl (2S)-2-phenylpentanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-5-20-15(18)12-11-14(13-9-7-6-8-10-13)16(19)21-17(2,3)4/h6-10,14H,5,11-12H2,1-4H3/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXMAMLKGXKQFL-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C1=CC=CC=C1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC[C@@H](C1=CC=CC=C1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.